REACTION_SMILES
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[B:18]([Br:19])([Br:20])[Br:21].[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][c:6]1[c:7]2[c:8]([s:9][cH:10]1)[cH:11][c:12]([O:15][CH3:16])[cH:13][cH:14]2)=[O:17].[Cl:22][CH2:23][Cl:24]>>[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][c:6]1[c:7]2[c:8]([s:9][cH:10]1)[cH:11][c:12]([OH:15])[cH:13][cH:14]2)=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cc1csc2cc(OC)ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CCOC(=O)Cc1csc2cc(O)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |